Furfuryl decanoate

Flavor chemistry Thermal processing Volatility

Furfuryl decanoate (CAS 39252-05-6, FEMA No. 4539, JECFA No.

Molecular Formula C15H24O3
Molecular Weight 252.35
CAS No. 39252-05-6
Cat. No. B607569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl decanoate
CAS39252-05-6
SynonymsFurfuryl decanoate;  Decanoic acid, 2-furanylmethyl ester;  UNII-B8IH2T31WD.
Molecular FormulaC15H24O3
Molecular Weight252.35
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC1=CC=CO1
InChIInChI=1S/C15H24O3/c1-2-3-4-5-6-7-8-11-15(16)18-13-14-10-9-12-17-14/h9-10,12H,2-8,11,13H2,1H3
InChIKeyATRAUOWSKCEACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Decanoate (CAS 39252-05-6): Chemical Identity, Regulatory Status, and Functional Class for Flavor Procurement


Furfuryl decanoate (CAS 39252-05-6, FEMA No. 4539, JECFA No. 2102) is a furfuryl ester formed from furfuryl alcohol and decanoic acid (C10), belonging to the fatty acid ester class. It is a clear, colorless to pale yellow liquid with a characteristic fatty, caramel-like aroma and is practically insoluble in water but soluble in ethanol [1]. The compound is listed as a flavoring agent in the FEMA GRAS 24 publication and the FDA Substances Added to Food inventory, though its JECFA evaluation (2012) remains unresolved due to genotoxicity concerns applicable to the furfuryl ester class [2].

Why Furfuryl Decanoate Cannot Be Replaced by Other Furfuryl Esters or Alkyl Decanoates Without Altered Performance


Furfuryl esters and alkyl decanoates are not interchangeable due to divergent physicochemical and sensory properties driven by acyl chain length and the alcohol moiety. Within the furfuryl ester series, boiling point increases substantially with chain length—from ~175 °C (C2 acetate) to ~320 °C (C10 decanoate)—directly affecting volatility and thermal process suitability . Lipophilicity (XLogP3-AA) rises from 1.62 (C3 propionate) to 4.80 (C10 decanoate), influencing flavor partitioning between aqueous and lipid phases [1]. Odor character shifts dramatically from fruity/green (short-chain) to fatty/caramel (C10) . Furthermore, furfuryl esters carry a class-level genotoxicity alert from JECFA due to potential hydrolysis to furfuryl alcohol, a concern absent in non-furfuryl decanoate esters such as ethyl decanoate, making simple functional substitution a regulatory risk [2].

Furfuryl Decanoate (CAS 39252-05-6) Procurement Evidence Guide: Comparative Physical, Sensory, and Regulatory Data vs. Furfuryl Hexanoate, Octanoate, and Ethyl Decanoate


Thermal Stability: Furfuryl Decanoate Boiling Point vs. Shorter-Chain Furfuryl Esters for High-Temperature Food Processes

Furfuryl decanoate exhibits a significantly higher boiling point (298–320 °C at 760 mmHg) compared to shorter-chain furfuryl esters such as furfuryl acetate (175–177 °C), furfuryl propionate (195–196 °C), furfuryl butyrate (210–212 °C), and furfuryl hexanoate (224–225 °C at 760 mmHg) [1]. This 74–145 °C elevation in boiling point substantially reduces evaporative loss during baking, extrusion, and other high-temperature unit operations, making furfuryl decanoate the preferred choice for thermally intensive flavor applications where shorter-chain esters would volatilize prematurely.

Flavor chemistry Thermal processing Volatility

Lipophilicity and Flavor Partitioning: XLogP3-AA of Furfuryl Decanoate vs. Furfuryl Octanoate and Propionate

Furfuryl decanoate has a computed XLogP3-AA of 4.80, compared to 3.70 for furfuryl octanoate (C8) and approximately 1.62 for furfuryl propionate (C3) [1][2]. The 1.10 logP unit increase relative to the C8 octanoate analog corresponds to an approximately 12.6-fold greater partition coefficient favoring lipid phases. This higher lipophilicity provides enhanced flavor retention in high-fat food matrices and controlled flavor release profiles in oil-based formulations, distinguishing furfuryl decanoate from its less lipophilic furfuryl ester counterparts.

Flavor partitioning Lipid solubility Physicochemical properties

Sensory Differentiation: Furfuryl Decanoate Fatty-Caramel Profile vs. Fruity/Waxy Profiles of Shorter-Chain Furfuryl Esters

At 100% concentration, furfuryl decanoate exhibits a characteristic 'fatty, caramel-like' aroma, whereas furfuryl hexanoate is described as 'green, fatty, musty, waxy,' and furfuryl octanoate as 'sweet, waxy, metallic, fruity with bready and caramellic nuances' [1]. This systematic shift in odor quality with increasing acyl chain length is a well-established structure-odor relationship in ester series: short-chain furfuryl esters (C2–C6) provide fruity, green, or musty notes, whereas the C10 decanoate delivers a distinctly fatty-caramel character with minimal fruity off-notes. This qualitative sensory differentiation, while not numerically quantifiable, is consistently reported across multiple authoritative databases.

Sensory science Odor characterization Flavor procurement

Regulatory Scope and Usage Level Data: FEMA GRAS 24 Furfuryl Decanoate vs. FEMA GRAS 7 Furfuryl Octanoate

Furfuryl decanoate (FEMA 4539, GRAS 24) has published usage levels only for baked goods (average usual 1 ppm, average maximum 10 ppm), while furfuryl octanoate (FEMA 3396, GRAS 7) has established usage levels across multiple food categories including baked goods (max 4 ppm), fats/oils (2 ppm), gelatins/puddings (2 ppm), gravies (2 ppm), meat products (2 ppm), snack foods (10 ppm), and soups (2 ppm) [1][2]. This narrower category coverage for furfuryl decanoate reflects its distinct sensory profile and physical properties, which make it specifically suited to baked and fatty applications rather than a broad general-purpose flavoring agent. The differential in approved food categories provides procurement professionals with a regulatory compliance guide for selecting the appropriate furfuryl ester by application.

Regulatory compliance GRAS determination Usage levels

Genotoxicity Alert Classifier: JECFA Unresolved Safety Assessment for Furfuryl Esters vs. Non-Furfuryl Decanoate Esters

The 2012 JECFA evaluation concluded that furfuryl decanoate and related furfuryl esters could not be fully evaluated according to the Procedure because of unresolved concerns regarding potential genotoxicity from hydrolysis to furfuryl alcohol [1]. This class-level alert applies to all furfuryl esters that can be metabolized to furfuryl alcohol, distinguishing them from non-furfuryl decanoate esters (e.g., ethyl decanoate, methyl decanoate) which lack this structural alert. While the safety assessment remains unresolved rather than a confirmed hazard, this regulatory status must be weighed in procurement decisions, particularly for products destined for markets with strict food safety requirements that may require additional toxicological documentation.

Food safety Genotoxicity JECFA evaluation

Furfuryl Decanoate (CAS 39252-05-6) Procurement-Ready Application Scenarios Grounded in Comparative Evidence


Baked Goods Flavoring Requiring High-Temperature Stability and Caramel Notes

Furfuryl decanoate is the rational choice for baked goods requiring a fatty-caramel flavor profile that survives oven temperatures. With a boiling point of ~300 °C, it resists evaporative loss far better than furfuryl hexanoate (224 °C) or butyrate (210 °C) [1]. The FEMA GRAS 24 usage level allows up to 10 ppm in baked goods—2.5-fold higher than the 4 ppm maximum for furfuryl octanoate—providing greater formulation headroom [2]. Its XLogP3-AA of 4.80 ensures preferential partitioning into the lipid phase of doughs and batters, enhancing flavor retention through baking .

High-Fat Food Formulations Demanding Lipophilic Flavor Retention

For fat-continuous food systems such as confectionery fats, oil-based dressings, and processed meats, furfuryl decanoate's logP of 4.80 (vs. 3.70 for the C8 octanoate analog) provides an estimated 12.6-fold stronger partitioning into the lipid phase [1]. This physicochemical advantage translates into controlled release and sustained flavor impact in fatty matrices, where more water-soluble furfuryl esters would rapidly partition into the aqueous phase and be lost or produce unbalanced flavor profiles [2].

Caramel and Savory Flavor Development in Clean-Label Products

Furfuryl decanoate's distinctive fatty-caramel odor without fruity off-notes differentiates it from furfuryl hexanoate (green, musty) and furfuryl octanoate (sweet, fruity) [1]. This specificity is particularly valuable in savory applications—meat analogs, gravy bases, and caramel colorants—where a fruity note would be organoleptically incongruent and require additional masking agents, increasing formulation complexity and cost [2].

Research and Development of Structure-Odor Relationship Models for the Furfuryl Ester Series

The systematic variation in boiling point (175 °C for C2 to ~320 °C for C10), logP (1.62 for C3 to 4.80 for C10), and odor character (fruity → waxy → fatty/caramel) across the furfuryl ester homologous series makes furfuryl decanoate an essential reference compound for quantitative structure-activity relationship (QSAR) studies in flavor chemistry [1][2]. Procurement of high-purity furfuryl decanoate enables academic and industrial laboratories to calibrate predictive models for ester flavor performance, supporting rational flavor design .

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